

MK-0941 versus dorzagliatin: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of MK-0941 and Dorzagliatin in the Treatment of Type 2 Diabetes

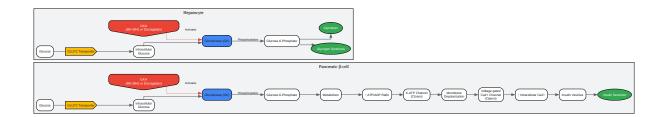
Introduction

Glucokinase (GK) activators are a class of therapeutic agents that enhance glucose-stimulated insulin secretion in the pancreas and promote glucose uptake and glycogen synthesis in the liver, making GK a promising target for the treatment of Type 2 Diabetes (T2D). This guide provides a detailed comparative analysis of two such GK activators: MK-0941, developed by Merck, and dorzagliatin, developed by Hua Medicine. While both compounds share the same molecular target, their clinical development trajectories have diverged significantly, with dorzagliatin achieving regulatory approval and MK-0941 being discontinued. This analysis will delve into their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used to evaluate them.

Mechanism of Action

Both **MK-0941** and dorzagliatin are allosteric activators of glucokinase, meaning they bind to a site on the enzyme distinct from the glucose-binding site to enhance its activity.[1] In pancreatic β -cells, this leads to increased glucose sensing and subsequent insulin secretion in a glucose-dependent manner.[2][3] In the liver, GK activation enhances glucose uptake and conversion to glycogen.[2][3]

Despite this shared general mechanism, their molecular interactions with the GK enzyme differ significantly, leading to distinct functional consequences.



- MK-0941 binds to a pocket on the glucokinase enzyme that is accessible in both its open and closed conformations.[4][5] This results in a potent, "all-or-none" activation of the enzyme, even at low glucose concentrations, and creates a high energy barrier for the transition between the open and closed states.[4][6] This strong interaction, particularly with the amino acid residue Y214, is thought to "lock" the enzyme in an active state, leading to overstimulation of insulin secretion.[6]
- Dorzagliatin, in contrast, preferentially binds to the closed (active) conformation of glucokinase.[4][6] Its interaction, primarily with the R63 residue, results in a lower energy barrier for the open-to-closed transition.[6] This leads to a more physiological, dose- and glucose-dependent activation of the enzyme, avoiding the overstimulation observed with MK-0941.[4][7]

Signaling Pathway of Glucokinase Activators

The following diagram illustrates the signaling pathway through which glucokinase activators exert their effects in pancreatic β -cells and hepatocytes.

Click to download full resolution via product page

Figure 1. Signaling Pathway of Glucokinase Activators.

Comparative Efficacy

Preclinical Data

In preclinical rodent models of T2D and in healthy dogs, **MK-0941** demonstrated potent glucose-lowering activity.[8] It increased insulin secretion from isolated rat islets and glucose uptake in rat hepatocytes.[8] Similarly, preclinical studies with dorzagliatin showed its potential to improve glycemic control.[9]

Clinical Data

The clinical efficacy of **MK-0941** and dorzagliatin has been evaluated in several clinical trials. The key differentiating factor that emerged was the sustainability of the glycemic control and the safety profile.

MK-0941: In a phase 2 clinical trial (NCT00767000) involving patients with T2D on stable-dose insulin glargine, **MK-0941** showed an initial improvement in glycemic control.[10][11][12] At week 14, the maximal placebo-adjusted least squares mean change from baseline in HbA1c was -0.8%.[10][13] However, this effect was not sustained, and by week 30, the glycemic control deteriorated.[10][13]

Dorzagliatin: In contrast, dorzagliatin has demonstrated sustained glycemic control in phase 3 clinical trials. In the SEED study (monotherapy in drug-naïve patients), dorzagliatin (75 mg twice daily) resulted in a placebo-subtracted reduction in HbA1c of -0.57% at week 24, and this effect was sustained through 52 weeks.[14][15][16] In the DAWN study (add-on to metformin), dorzagliatin showed a placebo-subtracted HbA1c reduction of -0.66% at week 24, which was also maintained at 52 weeks.[17][18][19]

Parameter	MK-0941	Dorzagliatin
HbA1c Reduction (vs. Placebo)	-0.8% at 14 weeks (not sustained)[10][13]	-0.57% to -0.66% at 24 weeks (sustained at 52 weeks)[14] [16][18]
Fasting Plasma Glucose (FPG)	No significant effect vs. placebo[10][13]	Significant reduction[20][21]
2-hour Postprandial Glucose (PPG)	Significant reduction (-37 mg/dL)[10][13]	Significant reduction[20][21]
β-cell Function (HOMA2-β)	Not reported	Significant improvement[14] [18]

Comparative Safety and Tolerability

The safety profiles of **MK-0941** and dorzagliatin are markedly different and were a key factor in their divergent clinical outcomes.

MK-0941: The development of **MK-0941** was halted due to an unfavorable safety profile.[22] Clinical trials reported a significant increase in the incidence of hypoglycemia.[10][11][12][13] In one study, even the lowest dose was associated with adverse events in over 80% of participants.[6] Other significant adverse events included increases in triglycerides and systolic blood pressure.[10][11][13]

Dorzagliatin: Dorzagliatin has demonstrated a much more favorable safety profile. While it can cause a slight increase in the risk of mild hypoglycemia, the incidence of clinically significant or severe hypoglycemia is comparable to placebo.[15][19][20] Meta-analyses have shown that while dorzagliatin may lead to a mild increase in triglycerides and total cholesterol, it does not significantly increase the incidence of hyperlipidemia.[15][20][23] The overall incidence of adverse events is similar to placebo, with no drug-related serious adverse events reported in key trials.[18]

Adverse Event	MK-0941	Dorzagliatin
Hypoglycemia	Significant increase in incidence[10][11][12][13]	Mild increase in risk, comparable to placebo for severe events[15][19][20]
Triglycerides	Significant increase[10][11][13]	Mild increase, no significant increase in hyperlipidemia incidence[15][20][23]
Blood Pressure	Increased systolic blood pressure[10][13]	No significant effect[20]
Serious Adverse Events	Higher incidence compared to placebo[10]	Comparable to placebo[15][20]

Pharmacokinetics

Parameter	MK-0941	Dorzagliatin
Absorption	Rapidly absorbed (Tmax ~1 hour)[8]	Well-absorbed, characterized by a two-compartment model with zero- and first-order absorption[24][25]
Elimination Half-life	~2 hours[8]	Apparent total clearance (CL/F) of 10.4 L/h[24]
Metabolism	Rapidly cleared[8]	Primarily metabolized, with minimal renal excretion[13]
Dosing	Twice or three times daily before meals[7]	Twice daily[15]

Experimental Protocols In Vitro Glucokinase Activation Assay

A common method to assess the activity of GK activators is a coupled enzyme assay.

Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). This reaction is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.

General Protocol:

- Reaction Mixture: Prepare a buffer solution (e.g., 25 mM HEPES, pH 7.1) containing KCl, MgCl₂, DTT, and ATP.[16][26]
- Compound Addition: Add the test compound (MK-0941 or dorzagliatin) at various concentrations to the wells of a microplate.
- Enzyme Addition: Add recombinant human glucokinase to the wells.
- Reaction Initiation: Start the reaction by adding a solution containing D-glucose and the coupling enzyme system (G6PDH and NADP+).

- Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a plate reader.
- Data Analysis: Determine the half-maximal effective concentration (EC50) by plotting the initial reaction rates against the compound concentrations.

Islet Perifusion for Insulin Secretion

This assay assesses the dynamics of insulin secretion from isolated pancreatic islets in response to glucose and test compounds.

Principle: Isolated islets are placed in a chamber and continuously supplied with a perifusion solution containing varying concentrations of glucose and the test compound. The outflow from the chamber is collected in fractions over time, and the insulin concentration in each fraction is measured.

General Protocol:

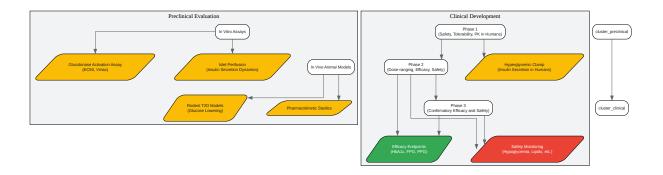
- Islet Preparation: Isolate human or rodent pancreatic islets and culture them overnight.[25]
- Perifusion System Setup: Prepare a perifusion system with multiple channels, allowing for simultaneous testing of different conditions. The system is maintained at 37°C.[6]
- Islet Loading: Load a specific number of islets (e.g., 200 islet equivalents) into each perifusion chamber.
- Perifusion:
 - Equilibrate the islets with a low glucose solution (e.g., 1-3 mM) for a baseline period.
 - Challenge the islets with a high glucose solution (e.g., 16.7 mM) with or without the test compound (MK-0941 or dorzagliatin) at various concentrations.
 - Return to the low glucose solution to assess the return to baseline secretion.
- Fraction Collection: Collect the perifusate at regular intervals (e.g., every 1-3 minutes).

- Insulin Measurement: Measure the insulin concentration in each fraction using an ELISA or radioimmunoassay.
- Data Analysis: Plot insulin secretion over time to observe the dynamics of the insulin response (first and second phase release).

Hyperglycemic Clamp in Humans

This is the gold standard method for assessing insulin secretion in vivo.

Principle: The plasma glucose concentration is rapidly raised to a specific hyperglycemic level and maintained at that level by a variable glucose infusion. The amount of glucose required to maintain the hyperglycemia is a measure of glucose disposal, and the resulting insulin levels reflect the β -cell response.


General Protocol:

- Catheter Placement: Insert intravenous catheters for blood sampling and for infusion of glucose and other substances.
- Priming Glucose Infusion: Administer a bolus of glucose to rapidly raise the plasma glucose to the target level (e.g., 125 mg/dL above baseline or a specific concentration like 12 mmol/L).[22][24][27]
- Variable Glucose Infusion: Continuously monitor blood glucose levels and adjust the rate of a variable glucose infusion to maintain the target hyperglycemic plateau.
- Blood Sampling: Collect blood samples at regular intervals to measure plasma insulin and Cpeptide concentrations.
- Data Analysis: The glucose infusion rate (GIR) provides an index of glucose metabolism. The
 insulin and C-peptide levels indicate the insulin secretory response to the sustained
 hyperglycemia.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for the comparative evaluation of glucokinase activators like **MK-0941** and dorzagliatin.

Click to download full resolution via product page

Figure 2. Comparative Evaluation Workflow for GKAs.

Conclusion

The comparative analysis of **MK-0941** and dorzagliatin offers valuable insights into the development of glucokinase activators for the treatment of T2D. While both molecules effectively activate glucokinase, the nuanced differences in their interaction with the enzyme lead to profoundly different clinical outcomes. The "all-or-none" activation by **MK-0941** resulted in a loss of sustained efficacy and a high risk of hypoglycemia, ultimately leading to its discontinuation. In contrast, the more physiological, glucose-dependent activation by dorzagliatin has translated into a therapy with sustained glycemic control and a favorable safety profile, culminating in its successful clinical development and approval. This comparison

underscores the importance of not only targeting the right molecule but also achieving the right level of modulation to ensure both efficacy and safety in the treatment of complex metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 7. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of unbound fraction of dorzagliatin in human plasma by equilibrium dialysis and LC-MS/MS and its application to a clinical pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]

Validation & Comparative

- 15. Hua Medicine Successfully Completes SEED (HMM0301), Dorzagliatin's Phase III Monotherapy Trial-Company News-Hua Medicine [huamedicine.com]
- 16. US20080085528A1 Glucokinase activity assays for measuring kinetic and activation parameters Google Patents [patents.google.com]
- 17. Hua Medicine Successfully Completes Its Registration Phase III Trials. Announces 52-Week Results for DAWN (HMM0302), Dorzagliatin's Phase III Combination with Metformin Trial-Company News-Hua Medicine [huamedicine.com]
- 18. Effect of renal impairment on the pharmacokinetics and safety of dorzagliatin, a novel dual-acting glucokinase activator PMC [pmc.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glucose clamp technique Wikipedia [en.wikipedia.org]
- 23. mmpc.org [mmpc.org]
- 24. Glucose clamp technique: a method for quantifying insulin secretion and resistance -PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dynamic Glucose-Stimulated Insulin Secretion using Biorep Perifusion Machine (ver peri4.2) Human or Mouse... [protocols.io]
- 26. benchchem.com [benchchem.com]
- 27. Dorzagliatin add-on therapy to metformin in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MK-0941 versus dorzagliatin: a comparative analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677240#mk-0941-versus-dorzagliatin-a-comparative-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com